molecular formula C16H24N4O3 B7061593 Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate

Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate

Cat. No.: B7061593
M. Wt: 320.39 g/mol
InChI Key: INKAFNRQVLDNKX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl group and the propanoylamino substituent. The final step involves esterification to introduce the ethyl group.

    Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrimidine core.

    Propanoylamino Substitution: The propanoylamino group is introduced through an acylation reaction using propanoyl chloride and a suitable base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or pyrimidine ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-[4-(acetylamino)piperidin-1-yl]pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-[4-(butanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-[4-(benzoylamino)piperidin-1-yl]pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate is unique due to its specific propanoylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-methyl-2-[4-(propanoylamino)piperidin-1-yl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-4-14(21)19-12-6-8-20(9-7-12)16-17-10-13(11(3)18-16)15(22)23-5-2/h10,12H,4-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAFNRQVLDNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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